molecular formula C7H6N2OS2 B1588039 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 309976-36-1

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1588039
Key on ui cas rn: 309976-36-1
M. Wt: 198.3 g/mol
InChI Key: JPLWQKCXBSLMLB-UHFFFAOYSA-N
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Patent
US07091347B2

Procedure details

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (12 g, 60.5 mmol) was combined with POCl3 (56 mL), and the resulting mixture was heated to reflux for about 1 hour. The reaction mixture was concentrated under reduced pressure at 50° C. The residue was diluted with ethyl acetate (700 mL) at 0° C. Saturated sodium bicarbonate solution (600 mL) was added slowly. The resulting mixture was stirred vigorously at 0° C. for one hour and the layers were separated. Saturated sodium bicarbonate solution (600 mL) was added to the organic layer at 0° C., and the mixture was stirred vigorously for 20 minutes. The layers were separated. Brine (600 mL) was added to the organic layer and stirred vigorously for 5 minutes, and the layers were again separated. The organic layer was dried over magnesium sulfate, filtered and concentrated to afford the title compound (10.7 g) as a dark tan powder (M+=216, M.P.=105.0–107.4° C.).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:4][C:5](=O)[C:6]2[CH:11]=[CH:10][S:9][C:7]=2[N:8]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:5]1[C:6]2[CH:11]=[CH:10][S:9][C:7]=2[N:8]=[C:3]([S:2][CH3:1])[N:4]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CSC=1NC(C2=C(N1)SC=C2)=O
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure at 50° C
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (700 mL) at 0° C
ADDITION
Type
ADDITION
Details
Saturated sodium bicarbonate solution (600 mL) was added slowly
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
Saturated sodium bicarbonate solution (600 mL) was added to the organic layer at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
Brine (600 mL) was added to the organic layer
STIRRING
Type
STIRRING
Details
stirred vigorously for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers were again separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)SC)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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